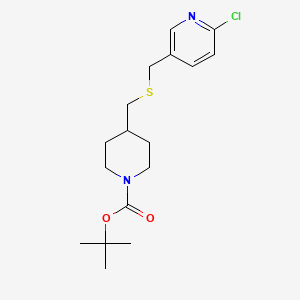
cyclooct-5-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-5-ene-1,2-diol is an organic compound with the molecular formula C8H14O2 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-5-ene-1,2-diol can be synthesized through several methods. One common approach involves the kinetic resolution of racemic mixtures using lipase-catalyzed acetylation. This method utilizes lipases, such as lipase B from Candida antarctica or Pseudomonas cepacia, combined with microwave irradiation to enhance enzyme activity and achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes and microwave-assisted reactions allows for efficient and scalable production of enantiomerically pure diols .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:
Acetylation: The hydroxyl groups can be acetylated to form monoacetates and diacetates using acetic anhydride and lipase catalysts
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide and acetic anhydride are commonly used for oxidation reactions.
Acetylation: Acetic anhydride and lipase catalysts (e.g., lipase B from Candida antarctica) are used for acetylation reactions.
Major Products
Oxidation: Cyclooct-5-ene-1,2-dione.
Acetylation: Monoacetates and diacetates of this compound
Wissenschaftliche Forschungsanwendungen
Cyclooct-5-ene-1,2-diol has several applications in scientific research:
Organic Synthesis: It serves as a versatile scaffold for the synthesis of various organic compounds, including flavors and fragrances.
Biocatalysis: The compound is used in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures to obtain enantiomerically pure diols
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclooct-5-ene-1,2-diol in biocatalytic processes involves the selective acetylation of hydroxyl groups by lipase enzymes. The enzyme’s active site interacts with the diol, facilitating the transfer of acetyl groups from acetic anhydride to the hydroxyl groups. This process is influenced by factors such as enzyme type, temperature, and microwave irradiation .
Vergleich Mit ähnlichen Verbindungen
Cyclooct-5-ene-1,2-diol can be compared with other vicinal diols, such as:
Cyclooctane-1,2-diol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclooct-4-ene-1,2-diol: Similar structure but with the double bond in a different position, leading to variations in chemical behavior and uses.
This compound is unique due to its specific ring structure and the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
cyclooct-5-ene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYNDRAHPIRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)



